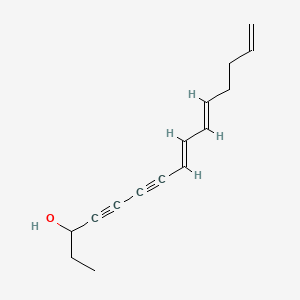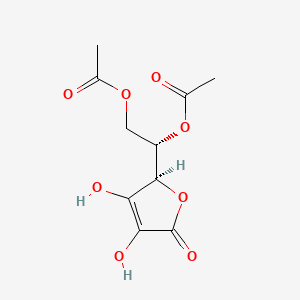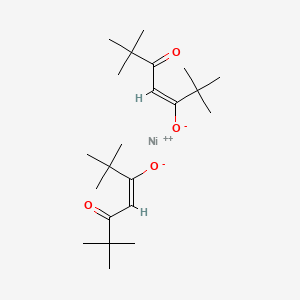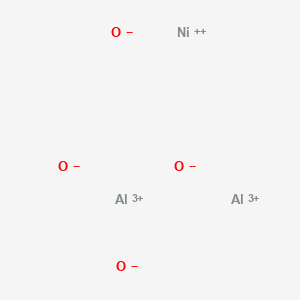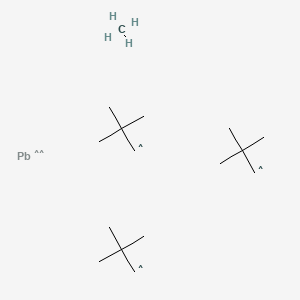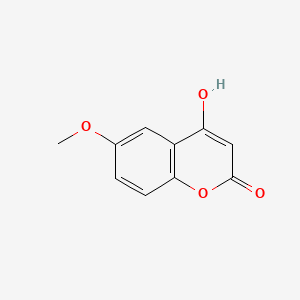![molecular formula C8H14O4 B576569 1-Acetoxy-7-oxabicyclo[4.1.0]heptane CAS No. 14161-46-7](/img/new.no-structure.jpg)
1-Acetoxy-7-oxabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoxy-7-oxabicyclo[410]heptane is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetoxy-7-oxabicyclo[4.1.0]heptane can be synthesized through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . This process is followed by further chemical transformations to introduce the acetoxy group and form the desired bicyclic structure.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetoxy-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of different esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Esters or ethers.
Wissenschaftliche Forschungsanwendungen
1-Acetoxy-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-Acetoxy-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclohexene oxide: Another bicyclic compound with an oxirane ring fused to a cyclohexane ring.
1,2-Epoxycyclohexane: A simpler epoxide with similar reactivity but lacking the acetoxy group.
Uniqueness: 1-Acetoxy-7-oxabicyclo[410]heptane is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
14161-46-7 |
|---|---|
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
acetic acid;7-oxabicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C6H10O2.C2H4O2/c7-6-4-2-1-3-5(6)8-6;1-2(3)4/h5,7H,1-4H2;1H3,(H,3,4) |
InChI-Schlüssel |
MPSCSLOLRZHGAD-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C1CCC2(C(C1)O2)O |
Kanonische SMILES |
CC(=O)O.C1CCC2(C(C1)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



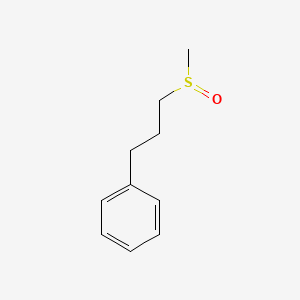
![1-[[4,6-Bis(2-methoxyethoxy)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione](/img/structure/B576490.png)

